molecular formula C5H10O2S2 B13756161 2-Mercaptoethyl 3-mercaptopropionate CAS No. 59970-59-1

2-Mercaptoethyl 3-mercaptopropionate

Cat. No.: B13756161
CAS No.: 59970-59-1
M. Wt: 166.3 g/mol
InChI Key: ROKHJQGWQDMQSQ-UHFFFAOYSA-N
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Description

2-Mercaptoethyl 3-mercaptopropionate is an organic compound with the molecular formula C5H10O2S2. It is a thiol ester, characterized by the presence of two thiol (-SH) groups. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 2-mercaptoethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The raw materials, 3-mercaptopropionic acid and 2-mercaptoethanol, are readily available and cost-effective, making the industrial production economically viable .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl 3-mercaptopropionate undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of thiol groups.

    Substitution: Alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Alcohols

    Substitution: Thioethers

Mechanism of Action

The mechanism of action of 2-Mercaptoethyl 3-mercaptopropionate involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. This interaction is crucial in enzyme inhibition and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Pentaerythritol tetra-3-mercaptopropionate
  • Trimethylolpropane tris(3-mercaptopropionate)
  • Ethyl 2-mercaptopropionate

Uniqueness

2-Mercaptoethyl 3-mercaptopropionate is unique due to its dual thiol groups, which provide enhanced reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong nucleophilic properties and the ability to form stable disulfide bonds .

Properties

CAS No.

59970-59-1

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

2-sulfanylethyl 3-sulfanylpropanoate

InChI

InChI=1S/C5H10O2S2/c6-5(1-3-8)7-2-4-9/h8-9H,1-4H2

InChI Key

ROKHJQGWQDMQSQ-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(=O)OCCS

Origin of Product

United States

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